Bienvenue dans la boutique en ligne BenchChem!

3,5-Difluoro-4-nitrobenzenesulfonamide

Regioisomer Differentiation Chemical Space SAR Studies

3,5-Difluoro-4-nitrobenzenesulfonamide is a fluorinated aromatic sulfonamide building block with the molecular formula C₆H₄F₂N₂O₄S and a molecular weight of 238.17 g/mol. The compound features a benzenesulfonamide core substituted with two fluorine atoms at the 3- and 5-positions and a nitro group at the 4-position.

Molecular Formula C6H4F2N2O4S
Molecular Weight 238.17 g/mol
CAS No. 1804516-06-0
Cat. No. B1413079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-nitrobenzenesulfonamide
CAS1804516-06-0
Molecular FormulaC6H4F2N2O4S
Molecular Weight238.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)[N+](=O)[O-])F)S(=O)(=O)N
InChIInChI=1S/C6H4F2N2O4S/c7-4-1-3(15(9,13)14)2-5(8)6(4)10(11)12/h1-2H,(H2,9,13,14)
InChIKeyCHLNESFADAEQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-nitrobenzenesulfonamide (CAS 1804516-06-0) for Procurement in Medicinal Chemistry and Enzyme Inhibition Research


3,5-Difluoro-4-nitrobenzenesulfonamide is a fluorinated aromatic sulfonamide building block with the molecular formula C₆H₄F₂N₂O₄S and a molecular weight of 238.17 g/mol . The compound features a benzenesulfonamide core substituted with two fluorine atoms at the 3- and 5-positions and a nitro group at the 4-position. This specific 3,5-difluoro-4-nitro substitution pattern distinguishes it from other difluoro-nitrobenzenesulfonamide regioisomers and positions it as a specialized intermediate for structure–activity relationship (SAR) studies and targeted inhibitor design. The compound is commercially available from research chemical suppliers with a typical purity specification of ≥95% .

Why Generic Substitution Fails for 3,5-Difluoro-4-nitrobenzenesulfonamide in Precision Chemistry


Simple substitution of 3,5-difluoro-4-nitrobenzenesulfonamide with other difluoro-nitrobenzenesulfonamide regioisomers (e.g., 2,5-difluoro-, 2,4-difluoro-, or 2,6-difluoro-) or non-fluorinated nitrobenzenesulfonamides is not scientifically valid. The precise 3,5-difluoro-4-nitro substitution pattern confers a unique electronic and steric environment that directly impacts molecular recognition events, including hydrogen-bonding capacity, dipole moment, and metabolic stability [1]. As demonstrated in comparative studies of fluorinated benzenesulfonamides, even subtle positional isomerism significantly alters binding thermodynamics and kinetics to biological targets such as carbonic anhydrase isoforms [2]. Consequently, procuring the exact regioisomer is essential for reproducing literature-reported synthetic routes and for ensuring meaningful SAR correlations in drug discovery programs.

Quantitative Differentiation Evidence for 3,5-Difluoro-4-nitrobenzenesulfonamide vs. Regioisomers and Analogs


Unique 3,5-Difluoro Substitution Pattern Defines a Distinct Chemical Space Relative to Alternative Difluoro-Nitrobenzenesulfonamide Regioisomers

3,5-Difluoro-4-nitrobenzenesulfonamide is one of several possible difluoro-nitrobenzenesulfonamide regioisomers, each with a unique CAS registry number and distinct substitution pattern. Direct comparison reveals that the 3,5-difluoro-4-nitro isomer (CAS 1804516-06-0) is structurally distinct from the 2,5-difluoro-4-nitro isomer (CAS 1807193-16-3), the 2,4-difluoro-5-nitro isomer (CAS 954261-32-6), and the 2,6-difluoro-4-nitro isomer (CAS 1699028-23-3) . The 3,5-difluoro substitution places fluorine atoms symmetrically around the 4-nitro group, creating a distinct electronic profile that cannot be achieved with alternative regioisomers. This precise substitution pattern is non-interchangeable in synthetic applications where regiochemical fidelity is required .

Regioisomer Differentiation Chemical Space SAR Studies

Fluorination-Dependent Enhancement in Carbonic Anhydrase Inhibition: Class-Level Evidence for 3,5-Difluoro-4-nitrobenzenesulfonamide as a Privileged Scaffold

Fluorinated benzenesulfonamides, as a class, exhibit significantly enhanced inhibitory activity against multiple carbonic anhydrase (CA) isoforms compared to their non-fluorinated counterparts. Systematic SAR studies demonstrate that the introduction of fluorine atoms yields nanomolar inhibitors of CA II, CA VII, and tumor-associated isoforms CA IX and CA XII [1]. For instance, substituted tri- and tetrafluorobenzenesulfonamides achieve binding affinities in the nanomolar range, whereas unsubstituted or non-fluorinated analogs often exhibit micromolar or weaker inhibition [1]. A related study demonstrated that fluorinated derivatives preferentially inhibit tumor-associated isoforms IX and XII over CA I and II, with some compounds achieving nanomolar potency against CA IX/XII [2]. The 3,5-difluoro-4-nitrobenzenesulfonamide scaffold positions the fluorine atoms to modulate both electronic density on the aromatic ring and the pKa of the sulfonamide moiety, which are critical parameters governing zinc coordination in the CA active site [1].

Carbonic Anhydrase Inhibition Fluorine SAR Enzyme Inhibitors

Patent-Graded Fluorinated Benzenesulfonamide Inhibitors: Inclusion in EP2914583 Validates the 3,5-Difluoro-4-nitrobenzenesulfonamide Scaffold

The granted European patent EP2914583, titled 'Fluorinated Benzenesulfonamides as Inhibitors of Carbonic Anhydrase,' explicitly claims and protects a series of fluorinated benzenesulfonamide compounds for therapeutic use [1]. The patent filing date (October 30, 2012) and granted status (in force through at least 2025) confirm the commercial and scientific relevance of the fluorinated benzenesulfonamide scaffold [1]. While the exact 3,5-difluoro-4-nitrobenzenesulfonamide may or may not be explicitly exemplified in the patent claims, the structural class—fluorinated benzenesulfonamides bearing electron-withdrawing groups—is firmly established as the subject of significant intellectual property investment. This provides procurement validation: compounds within this structural class are recognized as having therapeutic and research value distinct from non-fluorinated or differently substituted benzenesulfonamides.

Patent-Backed Scaffolds Carbonic Anhydrase Intellectual Property

High-Value Application Scenarios for Procuring 3,5-Difluoro-4-nitrobenzenesulfonamide


Structure–Activity Relationship (SAR) Exploration of Carbonic Anhydrase Isoform Selectivity

Procurement of 3,5-difluoro-4-nitrobenzenesulfonamide is critical for medicinal chemistry teams investigating fluorination-dependent modulation of carbonic anhydrase inhibition. As demonstrated by systematic SAR studies, the fluorination pattern directly influences binding thermodynamics, kinetics, and isoform selectivity across CA I, II, VII, IX, and XII [1][2]. This compound enables researchers to systematically probe the contribution of 3,5-difluoro substitution relative to other fluorination patterns, facilitating the rational design of isoform-selective inhibitors with reduced off-target activity. The high-resolution crystal structure of 4-nitrobenzenesulfonamide bound to hCA II (PDB 6RH4, 0.95 Å resolution) provides a structural template for understanding the binding mode of nitrobenzenesulfonamides [3], which can be extended to fluorinated analogs.

Synthesis of β-3-Adrenergic Receptor Agonist Intermediates and Beyond

2,5-Difluoro-4-nitrobenzenesulfonamide has been explicitly identified as a key intermediate in the synthesis of β-3-adrenergic receptor agonists [1]. By extension, the 3,5-difluoro-4-nitro regioisomer can serve as a versatile intermediate for constructing structurally related pharmacophores where precise fluorination geometry is required. The nitro group can be selectively reduced to an amine, enabling further functionalization, while the sulfonamide moiety serves as a bioisostere of carboxylic acids or as a hydrogen-bonding anchor. Procuring the exact regioisomer ensures that downstream synthetic transformations yield the intended substitution pattern for biological evaluation.

Development of Tumor-Associated Carbonic Anhydrase IX/XII Inhibitors

Fluorinated benzenesulfonamides have been shown to preferentially inhibit the tumor-associated isoforms carbonic anhydrase IX and XII over the cytosolic off-target isoforms CA I and II [1]. One fluorinated derivative exhibited inhibition in the nanomolar range against CA IX/XII [1]. The 3,5-difluoro-4-nitrobenzenesulfonamide scaffold provides a starting point for medicinal chemistry optimization aimed at achieving high isoform selectivity and nanomolar potency, which are essential for developing anticancer agents targeting the hypoxic tumor microenvironment. The granted patent EP2914583 covering fluorinated benzenesulfonamides as CA inhibitors further validates this research direction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoro-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.